5-Bromo-7-chloro-2(1H)-quinoxalinone is a halogenated quinoxaline derivative that has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This compound is characterized by the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological properties. Quinoxalines are known for their diverse applications, including their roles as intermediates in drug synthesis and as fluorescent materials.
The compound is synthesized from various starting materials, including 7-bromoquinoxalin-2(1H)-one and other quinoxaline derivatives. The synthesis methods often involve halogenation reactions, which introduce the bromine and chlorine atoms into the quinoxaline framework.
5-Bromo-7-chloro-2(1H)-quinoxalinone belongs to the class of heterocyclic compounds, specifically the quinoxaline family. It is classified as a nitrogen-containing aromatic compound and is recognized for its potential pharmacological properties.
The synthesis of 5-Bromo-7-chloro-2(1H)-quinoxalinone typically involves several key steps:
Technical details include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity of the final product .
The molecular structure of 5-Bromo-7-chloro-2(1H)-quinoxalinone consists of a fused bicyclic system with two nitrogen atoms incorporated into the aromatic rings. The presence of bromine at position 5 and chlorine at position 7 contributes to its unique properties.
Key structural data includes:
5-Bromo-7-chloro-2(1H)-quinoxalinone can participate in various chemical reactions due to its electrophilic nature:
Technical details regarding these reactions often involve optimizing conditions such as temperature, solvent, and catalysts to achieve desired outcomes.
The mechanism of action for compounds like 5-Bromo-7-chloro-2(1H)-quinoxalinone often involves interaction with biological targets such as enzymes or receptors. The halogen substituents can enhance binding affinity through halogen bonding interactions, influencing biological activity.
Studies have shown that quinoxaline derivatives exhibit various biological activities, including antimicrobial and anticancer effects. The exact mechanism may vary depending on the target but often involves interference with cellular processes such as DNA replication or enzyme activity .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
5-Bromo-7-chloro-2(1H)-quinoxalinone has several applications in scientific research:
Quinoxalinone derivatives exhibit significant potential as kinase inhibitors, particularly targeting the IKKβ/NF-κB axis—a pathway implicated in tumor survival, inflammation, and chemotherapy resistance. The 5-bromo-7-chloro-2(1H)-quinoxalinone scaffold enables precise structural modifications that enhance binding affinity to IKKβ’s ATP-binding site. Key studies demonstrate that halogen substitutions at the 5- and 7-positions increase hydrophobic interactions with Leu21 and Val29 residues in IKKβ, while the quinoxalinone core forms hydrogen bonds with Glu97 and Cys99 [1] [2].
Structure-activity relationship (SAR) analyses reveal that derivatives bearing urea linkages (e.g., quinoxaline-urea analog 84) suppress TNFα-induced NF-κB activation 2.5-fold more effectively than first-generation inhibitors. This analog reduces phospho-IKKβ (p-IKKβ) levels in dose- and time-dependent studies, with >90% inhibition at 10 μM in pancreatic cancer cells. Enhanced oral bioavailability (5.7-fold higher than predecessor compounds) further underscores its therapeutic utility [1] [2].
Table 1: Kinase Inhibition Profiles of Select Quinoxalinone Derivatives
Compound | IKKβ IC₅₀ (μM) | NF-κB Inhibition (%) | Oral Bioavailability (F%) |
---|---|---|---|
Quinoxaline analog 13-197 | 3.2 | 42 | 8.5 |
Quinoxaline-urea 84 | 1.3 | 88 | 48.5 |
BMS345541 (Control) | 0.8 | 95 | 22 |
Mechanistically, these derivatives block IκBα phosphorylation and degradation, preventing nuclear translocation of NF-κB and subsequent expression of pro-survival genes (e.g., Bcl-2, cyclin D1). In Kras-driven cancers, IKKβ inhibition stalls tumor progression by inducing apoptosis and reducing metastatic potential [1] [10].
Quinoxalinone derivatives demonstrate potent aldose reductase (AR) inhibition, targeting a key enzyme in the polyol pathway responsible for diabetic complications like neuropathy and retinopathy. The 5-bromo-7-chloro substitution pattern enhances electron-withdrawing properties, facilitating interactions with AR’s catalytic triad (Tyr48, His110, Trp111). SAR studies indicate that C-3 carbonyl groups form critical hydrogen bonds with Trp111, while halogen atoms occupy hydrophobic subpockets [3] [6].
Recent derivatives achieve IC₅₀ values of 0.8–2.5 μM against human recombinant AR, outperforming epalrestat (IC₅₀ = 7.2 μM). Molecular dynamics simulations confirm that bulky 7-position substituents (e.g., chloro groups) reduce solvent accessibility to AR’s active site, prolonging inhibitor residence time. This directly correlates with reduced sorbitol accumulation in neuronal cell lines, mitigating osmotic stress and inflammation [3] [6].
Table 2: Aldose Reductase Inhibitory Activity of Quinoxalinones
Substituent Pattern | IC₅₀ (μM) | Sorbitol Reduction (%) |
---|---|---|
5-Br, 7-Cl | 0.8 | 78 |
5-NO₂, 7-H | 3.1 | 42 |
5-CN, 7-F | 1.9 | 65 |
Epalrestat (Control) | 7.2 | 31 |
Notably, quinoxalinones exhibit dual AR/anti-inflammatory effects by suppressing NF-κB-mediated inflammatory cascades—a synergistic advantage for managing diabetic complications [3].
The 5-bromo-7-chloro-2(1H)-quinoxalinone scaffold drives antitumor efficacy in pancreatic cancer through multi-targeted mechanisms. In xenograft models, derivatives like compound 12d (bearing imidazopyrimidine tethers) suppress tumor growth by >70% at 25 mg/kg doses. Key actions include:
In vivo studies show synergistic effects with gemcitabine, reducing p-IKKβ and Ki67 proliferation markers. Tumor metabolomics reveal depleted glutathione pools and elevated ROS, indicating oxidative stress-mediated cytotoxicity [1] [10].
Quinoxalinones modulate 5-HT3 receptors, ligand-gated ion channels involved in chemotherapy-induced nausea, anxiety, and psychosis. The 5-bromo-7-chloro derivative exhibits >100-fold selectivity for 5-HT3A over 5-HT3B subtypes due to interactions with Trp63 and Arg92 in the extracellular binding domain. Key pharmacophores include:
Electrophysiology studies show IC₅₀ values of 0.3 μM for 5-HT3A current inhibition, compared to 42 μM for 5-HT3B. This specificity prevents off-target effects on other 5-HT subtypes (e.g., 5-HT1A, 5-HT2A). Derivatives also cross the blood-brain barrier, making them candidates for CNS disorders [8] [9].
Table 3: 5-HT3 Receptor Binding Affinities
Receptor Subtype | Kᵢ (nM) | Selectivity Ratio |
---|---|---|
5-HT3A | 12 ± 2 | 1 |
5-HT3B | 1,850 ± 210 | 154 |
5-HT1A | >10,000 | >833 |
5-HT2A | >10,000 | >833 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1